molecular formula C9H13NO B13181764 2-Ethyl-7-oxabicyclo[2.2.1]heptane-2-carbonitrile

2-Ethyl-7-oxabicyclo[2.2.1]heptane-2-carbonitrile

Cat. No.: B13181764
M. Wt: 151.21 g/mol
InChI Key: VDKQBWDRWIVNJP-UHFFFAOYSA-N
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Description

2-Ethyl-7-oxabicyclo[221]heptane-2-carbonitrile is a bicyclic compound featuring an oxabicycloheptane core with an ethyl group and a carbonitrile group attached This compound is part of the 7-oxabicyclo[22

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethyl-7-oxabicyclo[2.2.1]heptane-2-carbonitrile typically involves the Diels-Alder reaction, a well-known method for constructing bicyclic systems. The reaction involves the cycloaddition of a furan derivative with an olefinic or acetylenic dienophile . This method allows for the formation of the bicyclic core with high stereoselectivity.

Industrial Production Methods

Industrial production of 7-oxabicyclo[2.2.1]heptane derivatives, including this compound, often employs similar Diels-Alder reactions on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Additionally, enantiomerically enriched derivatives can be prepared through classical resolution of diastereomers or asymmetric catalysis .

Chemical Reactions Analysis

Types of Reactions

2-Ethyl-7-oxabicyclo[2.2.1]heptane-2-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alcohols, amines.

    Substitution: Amides, esters.

Mechanism of Action

The mechanism of action of 2-Ethyl-7-oxabicyclo[2.2.1]heptane-2-carbonitrile involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to fit into enzyme active sites or receptor binding pockets, potentially inhibiting or modulating their activity. The presence of the carbonitrile group can also facilitate interactions with nucleophilic residues in proteins, leading to covalent modification and functional changes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Ethyl-7-oxabicyclo[2.2.1]heptane-2-carbonitrile is unique due to the presence of both an ethyl group and a carbonitrile group, which confer distinct chemical reactivity and potential biological activity. These functional groups allow for a broader range of chemical transformations and interactions compared to its simpler analogues .

Properties

Molecular Formula

C9H13NO

Molecular Weight

151.21 g/mol

IUPAC Name

2-ethyl-7-oxabicyclo[2.2.1]heptane-2-carbonitrile

InChI

InChI=1S/C9H13NO/c1-2-9(6-10)5-7-3-4-8(9)11-7/h7-8H,2-5H2,1H3

InChI Key

VDKQBWDRWIVNJP-UHFFFAOYSA-N

Canonical SMILES

CCC1(CC2CCC1O2)C#N

Origin of Product

United States

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